molecular formula C5H4O8 B13171226 Methanetetracarboxylic acid CAS No. 193197-67-0

Methanetetracarboxylic acid

Cat. No.: B13171226
CAS No.: 193197-67-0
M. Wt: 192.08 g/mol
InChI Key: NKVMCSDLYHGDMD-UHFFFAOYSA-N
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Description

Methanetetracarboxylic acid (C₅H₄O₈) is a polycarboxylic acid with four carboxyl groups (-COOH) attached to a central methane carbon. It has a molecular weight of 191.9359 g/mol and is structurally characterized by its high density of acidic functional groups, which confer strong chelating and catalytic properties .

Properties

CAS No.

193197-67-0

Molecular Formula

C5H4O8

Molecular Weight

192.08 g/mol

IUPAC Name

methanetetracarboxylic acid

InChI

InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13)

InChI Key

NKVMCSDLYHGDMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Methanetetracarboxylic acid itself has not been synthesized due to its instability. its salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, have been prepared. Sodium methanetetracarboxylate can be obtained by oxidizing pentaerythritol with oxygen in a sodium hydroxide solution at pH 10 and about 60°C, in the presence of palladium as a catalyst .

Chemical Reactions Analysis

Methanetetracarboxylic acid, being a hypothetical compound, has not been studied extensively for its chemical reactions. its esters and salts can undergo typical carboxylate reactions such as esterification, amidation, and decarboxylation. Common reagents for these reactions include alcohols, amines, and acids. The major products formed from these reactions are esters, amides, and carbon dioxide .

Scientific Research Applications

Methanetetracarboxylic acid, a unique organic compound with the chemical formula C(COOH)4C(COOH)_4, is characterized by a central carbon atom bonded to four carboxylic acid functional groups. Its tetravalent nature and high acidity make it a subject of interest in synthetic and biological chemistry, with potential applications in organic synthesis and materials science.

Scientific Research Applications

This compound and its derivatives are primarily used in chemical research. Esters of this compound, such as tetraethyl methanetetracarboxylate, serve as specialty chemicals in organic synthesis for studying reaction mechanisms and developing new synthetic methodologies. Though this compound itself has not been synthesized, its salts and esters can undergo typical carboxylate reactions including esterification, amidation, and decarboxylation.

Potential Applications

  • Organic Synthesis: this compound's multiple carboxyl groups contribute to its high reactivity, allowing it to engage in nucleophilic substitution reactions and form various derivatives.
  • Materials Science: This tetravalent acid is notable for its potential applications in materials science.
  • Metal-organic microporous materials: this compound can be used to form either large single crystals or microcrystalline microporous solids .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. These studies could provide insights into how the compound behaves in different environments.

Mechanism of Action

As methanetetracarboxylic acid itself has not been synthesized, its mechanism of action is not well understood. its esters and salts can act as intermediates in various organic reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved would depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Research Findings and Key Insights

  • Structural Studies : X-ray crystallography of DMAD tetramers reveals cyclooctatetraene-derived frameworks, contrasting with the methane-based tetrahedral geometry of this compound .
  • Natural vs. Synthetic Sources : this compound’s identification in lichens contrasts with the synthetic origins of propane tetracarboxylic acid and DMAD derivatives, underscoring its ecological relevance .
  • Thermal Behavior : DMAD tetramerization to furantetracarboxylates occurs at elevated temperatures (>100°C), whereas this compound ester synthesis is typically low-temperature .

Biological Activity

Methanetetracarboxylic acid, a hypothetical compound with the formula H4C5O8\text{H}_4\text{C}_5\text{O}_8, has garnered interest in various fields of chemical research due to its unique structure and potential applications. While the acid itself has not been synthesized, its anionic form, methanetetracarboxylate, is recognized for its chemical properties. This article delves into the biological activity associated with this compound, focusing on its effects in biochemical pathways, potential therapeutic applications, and implications in microbial metabolism.

Chemical Structure and Properties

This compound is characterized by four carboxyl groups attached to a central carbon atom. This tetravalent anion can be represented as C(COOH)4\text{C}(\text{COOH})_4 or C(CO2)4\text{C}(−\text{CO}_2^{-})_4. The structural formula indicates that it shares a carbon backbone similar to neopentane, making it an oxocarbon compound composed solely of carbon and oxygen.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on its derivatives and related compounds. Key areas of interest include:

Case Study 1: Bioconversion of Methane

A study demonstrated the conversion of methane to C-4 carboxylic acids using engineered strains of Methylomicrobium buryatense. The research highlighted the potential for using methanetetracarboxylate as an intermediate in producing value-added chemicals from methane .

Compound Production Method Yield
Butyric AcidEngineered M. buryatenseHigh yield
Crotonic AcidEngineered M. buryatenseModerate yield

Case Study 2: Antimicrobial Activity

Research into the antimicrobial effects of carboxylic acids revealed that compounds with multiple carboxyl groups can inhibit bacterial growth. While specific studies on this compound are sparse, its structural analogs have shown promise against pathogens like E. coli and Staphylococcus aureus .

Research Findings

Recent findings indicate that the derivatives of this compound may play roles in various biochemical processes:

  • Methane Reduction : Plant secondary metabolites like quercetin and tannic acid have been shown to reduce methane production in rumen fluid, suggesting that similar compounds might influence methane metabolism involving methanetetracarboxylate .
  • Chemical Synthesis : The ethyl ester of this compound has been utilized in organic synthesis, indicating its relevance in producing specialty chemicals .

Q & A

Basic Research Questions

Q. How can Methanetetracarboxylic acid be identified in complex biological matrices using mass spectrometry?

  • Methodology : Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect the exact mass of this compound (C₅H₄O₈, exact mass 190.9281 Da). Calibrate instruments using reference standards and compare fragmentation patterns with spectral libraries. For lichen-derived samples, employ chromatographic separation (e.g., HPLC) prior to MS analysis to reduce matrix interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA and institutional guidelines for corrosive chemicals. Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood with local exhaust ventilation. Store in airtight containers away from moisture and oxidizing agents. Refer to SDS guidelines for spill management and emergency showers/eye baths .

Q. What synthetic routes are feasible for this compound derivatives?

  • Methodology : Design multi-step syntheses using esterification or hydrolysis of tetraethyl esters (e.g., triethyl methanetricarboxylate). Optimize reaction conditions (e.g., anhydrous THF, palladium catalysts) based on analogous carboxylation protocols. Purify intermediates via column chromatography and validate structures using NMR (¹H/¹³C) and IR spectroscopy .

Advanced Research Questions

Q. How can researchers isolate this compound from natural sources like lichens, and what challenges arise in extraction?

  • Methodology : Use Soxhlet extraction with polar solvents (e.g., methanol/water mixtures) to solubilize lichen metabolites. Fractionate crude extracts via flash chromatography and confirm purity via TLC. Challenges include low natural abundance and co-elution with structurally similar acids (e.g., dihydroxyfumaric acid). Validate yields using quantitative NMR (qNMR) or LC-MS/MS .

Q. How to resolve discrepancies in quantifying this compound concentrations across analytical platforms (e.g., NMR vs. LC-MS)?

  • Methodology : Calibrate instruments with certified reference materials. Account for matrix effects in LC-MS by using internal standards (e.g., isotopically labeled analogs). For NMR, ensure baseline correction and phase adjustment. Cross-validate results using orthogonal methods (e.g., titration for carboxylic acid groups) and apply statistical tools (e.g., Bland-Altman plots) to assess inter-method variability .

Q. What strategies mitigate spectral interference in characterizing this compound via infrared spectroscopy?

  • Methodology : Prepare KBr pellets with high-purity samples to minimize absorbance overlap. Compare experimental IR peaks (e.g., C=O stretching ~1700 cm⁻¹, O-H bending ~1400 cm⁻¹) with computational simulations (DFT calculations). For complex mixtures, use attenuated total reflectance (ATR)-FTIR coupled with chemometric analysis .

Q. How to design experiments evaluating the coordination chemistry of this compound with metal ions?

  • Methodology : Conduct potentiometric titrations under inert atmospheres to determine stability constants (logβ) for metal complexes (e.g., Fe³⁺, Al³⁺). Characterize coordination modes using X-ray crystallography or EXAFS. Monitor pH-dependent speciation via UV-Vis spectroscopy and compare with computational models (e.g., Hyperquad suite) .

Data Analysis and Reporting

Q. What are common pitfalls in reporting this compound’s reactivity in peer-reviewed studies?

  • Methodology : Avoid overgeneralizing findings without kinetic/thermodynamic data (e.g., claiming "high reactivity" without rate constants). Disclose solvent effects, temperature, and catalyst loading. Use IUPAC nomenclature consistently and provide raw data in supplementary materials for reproducibility .

Q. How to address conflicting data on the acid’s thermal stability in published literature?

  • Methodology : Replicate studies under controlled conditions (e.g., TGA/DSC analysis at 5°C/min heating rate). Compare decomposition products via GC-MS and assess crystallinity via XRD. Publish null results transparently and propose standardized testing protocols (e.g., ASTM E2550) .

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